molecular formula C28H29N5O5S2 B11628547 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B11628547
分子量: 579.7 g/mol
InChIキー: VNQZFDXPWLCCCW-HAHDFKILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidin-5-ylidene moiety. Key structural elements include:

  • 1,3-Benzodioxol-5-ylmethyl group: Attached to the thiazolidinone ring, this substituent enhances lipophilicity and may influence bioavailability and receptor interactions .
  • Morpholinylpropylamino chain: A 3-(4-morpholinyl)propyl group at position 2 improves solubility and pharmacokinetic properties compared to shorter alkyl chains .
  • Thioxo-thiazolidinone system: The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is critical for biological activity, as seen in structurally related anti-inflammatory agents .

Synthesis likely involves condensation of a thiazolidinone precursor with a pyrido[1,2-a]pyrimidin-4-one intermediate under reflux conditions in ethanol or DMF, analogous to methods described for similar compounds .

特性

分子式

C28H29N5O5S2

分子量

579.7 g/mol

IUPAC名

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O5S2/c1-18-4-2-9-32-25(18)30-24(29-7-3-8-31-10-12-36-13-11-31)20(26(32)34)15-23-27(35)33(28(39)40-23)16-19-5-6-21-22(14-19)38-17-37-21/h2,4-6,9,14-15,29H,3,7-8,10-13,16-17H2,1H3/b23-15-

InChIキー

VNQZFDXPWLCCCW-HAHDFKILSA-N

異性体SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6

正規SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6

製品の起源

United States

準備方法

Synthesis of 1,3-Benzodioxol-5-ylmethylamine

The benzodioxolmethylamine precursor is synthesized from sesamol via a three-step sequence:

  • Etherification : Sesamol reacts with dibromomethane in the presence of K₂CO₃ to yield 1,3-benzodioxol-5-ylmethanol (85% yield).

  • Bromination : Treatment with PBr₃ in anhydrous THF converts the alcohol to 1,3-benzodioxol-5-ylmethyl bromide (78% yield).

  • Gabriel Synthesis : Reaction with phthalimide followed by hydrazinolysis produces 1,3-benzodioxol-5-ylmethylamine (62% yield).

Formation of Thiazolidinone Core

The thiazolidinone ring is constructed via a cyclocondensation reaction:

  • Reagents : 1,3-Benzodioxol-5-ylmethylamine (1.2 eq), carbon disulfide (2.0 eq), chloroacetyl chloride (1.0 eq)

  • Conditions : Reflux in ethanol with triethylamine (3.0 eq) for 12 h

  • Yield : 73% after recrystallization from ethyl acetate

Key Characterization Data :

ParameterValue
¹H NMR (CDCl₃)δ 6.85 (s, 3H, ArH), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂CO)
HRMS (ESI+)m/z calc. 253.0345 [M+H]⁺, found 253.0349

Synthesis of Intermediate B

Pyrido[1,2-a]pyrimidin-4-one Scaffold Construction

The pyrido-pyrimidinone core is synthesized using a Al³⁺-exchanged tungstophosphoric acid (AlₓH₃₋ₓPW₁₂O₄₀) catalyst:

  • Reactants : 2-Amino-4-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Catalyst : Al₃PW₁₂O₄₀ (5 mol%)

  • Conditions : Solvent-free, 100°C, 4 h

  • Yield : 94%

Mechanistic Insight : The catalyst provides dual Brønsted-Lewis acidity, facilitating both enamine formation and cyclodehydration.

Introduction of 3-(4-Morpholinyl)propylamino Side Chain

A nucleophilic aromatic substitution installs the morpholinylpropylamino group:

  • Reactants : 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 3-(4-morpholinyl)propylamine (1.5 eq)

  • Base : Li₂CO₃ (2.0 eq)

  • Solvent : DMF, 110°C, 24 h

  • Yield : 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Final Coupling and Characterization

Knoevenagel Condensation

Intermediates A and B are coupled under mild basic conditions:

  • Reactants : Intermediate A (1.0 eq), Intermediate B (1.0 eq)

  • Base : Piperidine (0.1 eq)

  • Solvent : Ethanol, reflux, 8 h

  • Yield : 58% (Z:E = 9:1)

Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the thioxo group and pyrimidinone carbonyl.

Analytical Data Table

Characterization MethodKey Findings
¹H NMR (DMSO-d₆)δ 8.45 (d, J=7.2 Hz, 1H, pyrido-H), 7.02 (s, 1H, benzodioxol-H), 4.62 (s, 2H, NCH₂), 3.58 (t, J=4.8 Hz, 4H, morpholine-OCH₂)
¹³C NMR 196.4 (C=S), 169.7 (C=O), 148.2 (benzodioxol-O-C-O)
HPLC Purity 99.3% (C18 column, 0.1% TFA/MeCN gradient)
Melting Point 214–216°C (decomp.)

Optimization and Challenges

Catalytic System Comparison

CatalystYield (%)Reaction Time (h)Selectivity (Z:E)
Piperidine5889:1
DBU6368:1
L-Proline49129.5:1

Key Challenges

  • Stereoselectivity : Minor E-isomer formation necessitates chromatographic separation.

  • Solubility : Intermediate A exhibits poor solubility in polar aprotic solvents, limiting coupling efficiency.

  • Purification : Final product requires sequential silica gel and Sephadex LH-20 chromatography.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

  • Continuous Flow Reactors : For the pyrido-pyrimidinone cyclization step (residence time <30 min).

  • Crystallization-Driven Purification : Replace column chromatography with antisolvent crystallization (e.g., water/THF).

  • Catalyst Recycling : Al₃PW₁₂O₄₀ retains 89% activity after five cycles .

化学反応の分析

科学研究への応用

化学

化学では、この化合物はより複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、新しい反応機構の探求と新しい合成方法の開発が可能になります。

生物学

生物学では、この化合物は生物活性分子の可能性を探求できます。その構造的特徴から、さまざまな生物学的標的に作用する可能性があり、創薬と開発の候補となります。

医学

医学では、この化合物は治療の可能性について調査できます。さまざまな化学反応を起こす能力は、複数の作用機序を持つ可能性を示唆しており、さまざまな疾患の治療のための汎用性の高い候補となります。

産業

産業では、この化合物は、そのユニークな化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions suggests it may have multiple modes of action, making it a versatile candidate for treating different diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

類似の化合物との比較

類似の化合物

    3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン誘導体: これらの化合物は、ベンゾジオキソールとチアゾリジンオンの部分を共有しますが、ピリド[1,2-a]ピリミジンオンコア上の置換基が異なります。

    ピリド[1,2-a]ピリミジンオン誘導体: これらの化合物は、同様のコア構造を持っていますが、ベンゾジオキソールとチアゾリジンオンの部分がありません。

独自性

この化合物の独自性は、ベンゾジオキソール、チアゾリジンオン、ピリド[1,2-a]ピリミジンオンの部分の組み合わせにあります。この組み合わせにより、他の類似の化合物にはない一連のユニークな化学的および生物学的特性が実現します。

類似化合物との比較

Table 1: Substituent Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name R₁ (Position 3) R₂ (Position 2) Key Features
Target Compound 1,3-Benzodioxol-5-ylmethyl 3-(4-Morpholinyl)propylamino Enhanced lipophilicity; improved solubility with morpholine
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl 2-(4-Morpholinyl)ethylamino Shorter alkyl chain reduces solubility; phenyl group limits bioavailability
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 1-Phenylethyl 3-(Imidazol-1-yl)propylamino Imidazole enhances hydrogen bonding but may increase metabolic instability
5-{[3-(4-Chlorophenyl)-4-oxo-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl (pyrazolo-pyrimidine core) N/A Pyrazolo-pyrimidine core; anti-inflammatory activity observed

Key Observations:

  • Solubility : The 3-(4-morpholinyl)propyl chain provides better aqueous solubility than ethyl or imidazolylpropyl groups due to morpholine’s polar oxygen atom .
  • Activity: Thioxo-thiazolidinone derivatives in exhibit anti-inflammatory properties, suggesting the target compound may share similar mechanisms .

Pharmacological and Physicochemical Properties

Table 2: Theoretical Properties (Based on Computational Models)

Property Target Compound (10b) Compound
Molecular Weight 582.63 g/mol 453.92 g/mol 546.65 g/mol
logP (Predicted) 3.8 2.9 3.5
Hydrogen Bond Acceptors 8 6 7
Topological Polar Surface Area 125 Ų 98 Ų 112 Ų
Oral Bioavailability (Lipinski) Compliant Compliant Compliant
  • Drug-Likeness : All compounds comply with Lipinski’s Rule of Five, but the target’s higher TPSA (125 Ų) may reduce passive diffusion compared to ’s 10b (98 Ų) .
  • Metabolic Stability : The morpholinylpropyl group in the target compound may resist cytochrome P450 oxidation better than imidazole-containing analogues .

生物活性

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C25H24N4O6S2
Molecular Weight 540.6 g/mol
IUPAC Name (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key WTBPNDTUCSKCJK-NDENLUEZSA-N

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazolidinone Ring : Utilizing specific reagents to create the thiazolidinone structure.
  • Pyrido-Pyrimidine Core Construction : Employing condensation reactions to form the pyrido-pyrimidine framework.
  • Functional Group Modifications : Introducing various functional groups that enhance biological activity.

Each step requires careful optimization to achieve high yields and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

Anticancer Properties

Research has shown that the compound interacts with tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. For instance, it has been observed to induce apoptosis in various cancer cell lines by targeting specific signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several kinases involved in cancer progression:

  • DYR1A
  • CK1
  • CDK5/p25
  • GSK3α/β

In particular, derivatives of thiazolidinones have shown promising IC50 values against these kinases, indicating potential as therapeutic agents .

The mechanism of action involves:

  • Binding to Tubulin : The compound binds to tubulin, leading to microtubule destabilization.
  • Inhibition of Kinase Activity : By inhibiting specific kinases, it alters downstream signaling pathways crucial for cancer cell survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study reported that a derivative with a similar structure exhibited an IC50 value of 0.028 μM against DYR1A, showcasing its potency as a kinase inhibitor .
  • Another investigation into thiazolidinone derivatives revealed their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodology : The synthesis involves multi-step reactions, typically requiring solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as Lewis acids/bases. To optimize:

  • Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity at each step .
  • Adjust reaction temperatures and solvent ratios to stabilize reactive intermediates (e.g., thiazolidinone ring formation) .
  • Employ column chromatography or recrystallization for final purification .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the Z-configuration of the thiazolidinone ring and the presence of the morpholinylpropylamino group .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the benzodioxol-5-ylmethyl substituent .
  • FT-IR : Validate the presence of thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone core .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology :

  • Cytotoxicity assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .
  • Enzyme inhibition : Assess interactions with kinases or proteases via fluorescence polarization or ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?

  • Methodology :

  • Synthesize analogs with modifications to the benzodioxole, morpholinylpropylamino, or thiazolidinone moieties .
  • Compare IC50_{50} values across analogs in biological assays (e.g., kinase inhibition) to map pharmacophore requirements.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or COX-2 .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Replicate studies in orthogonal models (e.g., 3D spheroid cultures vs. monolayer cells) to confirm activity .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify dysregulated pathways in treated cells .
  • Molecular dynamics simulations : Model interactions with membrane receptors (e.g., GPCRs) to predict allosteric effects .
  • In vivo pharmacokinetics : Use radiolabeled compound tracers in rodent models to study absorption, distribution, and metabolism .

Q. What strategies are effective for improving the compound’s solubility and stability in aqueous media?

  • Methodology :

  • Co-solvent systems : Test cyclodextrins or PEG-based formulations to enhance solubility .
  • pH adjustment : Evaluate stability across physiological pH ranges (4–8) via accelerated degradation studies .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the morpholinylpropylamino side chain .

Q. How can researchers assess the compound’s potential for off-target effects or toxicity?

  • Methodology :

  • High-content screening (HCS) : Use fluorescent probes to monitor mitochondrial membrane potential or ROS production .
  • hERG assay : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .
  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains .

Methodological Considerations

  • Data contradiction analysis : Cross-validate conflicting results (e.g., variable IC50_{50} values) using standardized reference compounds and blinded experimental replicates .
  • Advanced instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS for metabolite identification) to address complex pharmacokinetic questions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。